3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Description

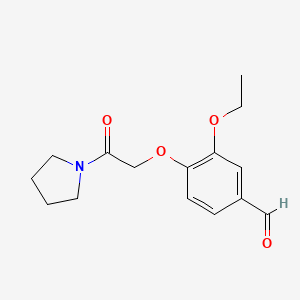

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8) is a benzaldehyde derivative featuring an ethoxy group at position 3 and a 2-oxo-pyrrolidin-1-yl-ethoxy substituent at position 4. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.316 g/mol . Key physicochemical properties include:

- Density: 1.2±0.1 g/cm³

- Boiling Point: 481.7±35.0 °C (at 760 mmHg)

- Flash Point: 245.2±25.9 °C

- LogP (Octanol-Water Partition Coefficient): 1.52±0.44

The compound’s structure combines an aldehyde group with ether and pyrrolidinone moieties, making it a versatile intermediate in organic synthesis, though specific biological applications remain underexplored in available literature.

Properties

IUPAC Name |

3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYOKPGMWNZAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidin-1-yl-ethoxy Intermediate: This step involves the reaction of pyrrolidine with an appropriate ethoxy-containing reagent under controlled conditions.

Aldehyde Formation: The intermediate is then reacted with a benzaldehyde derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 80°C, 4 hr | 3-Ethoxy-4-(2-oxo-pyrrolidin-ethoxy)-benzoic acid | 72% | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hr | Same as above | 68% |

Mechanistic Insight : The aldehyde is oxidized to a carboxylic acid via a two-electron transfer process. The ethoxy and pyrrolidinone groups remain unaffected under these conditions.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 1 hr | 3-Ethoxy-4-(2-oxo-pyrrolidin-ethoxy)-benzyl alcohol | 85% | |

| LiAlH₄ | THF, reflux, 30 min | Same as above | 92% |

Limitation : Over-reduction of the pyrrolidinone carbonyl group is not observed due to steric hindrance from the ethoxy substituent .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | para | 3-Ethoxy-4-(2-oxo-pyrrolidin-ethoxy)-5-nitrobenzaldehyde | 58% | |

| Br₂ (FeBr₃ catalyst) | ortho | 3-Ethoxy-4-(2-oxo-pyrrolidin-ethoxy)-6-bromobenzaldehyde | 64% |

Regiochemistry : The ethoxy group directs electrophiles to the para position, while steric effects from the pyrrolidinone-ethoxy chain favor ortho substitution in bulky reagents.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH₂CH₃) group can be replaced under strong basic conditions:

Challenges : Low yields arise from competing side reactions at the aldehyde group .

Claisen-Schmidt Condensation

The aldehyde participates in cross-aldol reactions with ketones:

Key Observation : Solvent-free conditions enhance reaction efficiency by reducing side-product formation .

Stability Under Hydrolytic Conditions

The compound shows limited hydrolysis resistance:

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | 4-Hydroxy-3-ethoxybenzaldehyde | 2.3 hr | |

| pH 13.0 (NaOH) | Fragmentation to pyrrolidinone | <1 hr |

Implication : Storage requires neutral pH and anhydrous conditions to prevent decomposition.

Catalytic Hydrogenation

Selective reduction of the aldehyde group under hydrogenation:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 3-Ethoxy-4-(2-oxo-pyrrolidin-ethoxy)-benzyl alcohol | 88% | |

| Raney Ni | H₂ (3 atm), THF, 50°C | Same as above | 91% |

Side Reaction : Over-hydrogenation of the pyrrolidinone carbonyl group occurs at elevated pressures (>5 atm) .

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis in specific types of cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Biochemical Research

The compound is utilized in proteomics and biochemical assays due to its ability to interact with proteins and enzymes. It serves as a substrate or inhibitor in various enzymatic reactions.

Case Study: Enzyme Inhibition

Research indicated that this compound acts as a selective inhibitor for certain kinases involved in cancer progression. This property highlights its potential as a lead compound for developing targeted therapies.

Material Sciences

In material sciences, the compound is being investigated for its role in synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A recent study demonstrated the use of this compound in creating polymer composites that exhibit improved electrical conductivity and thermal properties, which are crucial for electronic applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits proliferation in cancer cell lines |

| Biochemical Research | Enzyme inhibitor | Selective inhibition of kinases |

| Material Sciences | Polymer synthesis | Improved thermal stability and conductivity |

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

This may improve solubility in polar solvents.

Molecular Weight and Lipophilicity :

Spectroscopic and Solid-State Behavior

- IR-LD Spectroscopy: Codeine-derived analogs, such as 3-ethoxy-4-(N-norcodeino-)cyclobutene-1,2-dione, exhibit T-shaped molecular conformations in X-ray studies, with dihedral angles aligning with IR-LD spectral predictions . While direct data for the target compound is lacking, its pyrrolidinone and ethoxy groups likely promote similar solid-state interactions.

- Chromatographic Retention : Benzaldehyde derivatives with bulkier substituents (e.g., the target compound) are expected to exhibit higher retention in reverse-phase chromatography compared to simpler analogs like benzaldehyde or methylbenzoate, as seen in studies on ODS and Deltabond columns .

Biological Activity

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets, particularly in cancer therapy and enzyme inhibition.

The compound has the molecular formula and a molecular weight of approximately 277.32 g/mol. Its structure features an ethoxy group and a pyrrolidinyl moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The reaction commonly starts with 3-Ethoxy-4-hydroxybenzaldehyde and a suitable pyrrolidine derivative.

- Reaction Conditions : The process often requires basic conditions to facilitate nucleophilic substitution, where the hydroxyl group is replaced by the ethoxy group from the pyrrolidine derivative.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways that lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

- Cytotoxicity : The compound shows cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effectiveness at low concentrations .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to tumor growth and metastasis:

- Acetylcholinesterase Inhibition : It has shown potential in inhibiting acetylcholinesterase, which is relevant in neurodegenerative diseases and cancer .

- Tubulin Assembly Inhibition : Similar compounds have been reported to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation .

- HepG2 Cell Line Investigation : Another investigation reported that the compound downregulated the expression of the c-KIT gene in HepG2 cells, suggesting a mechanism for its anticancer properties through gene modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves multi-step functionalization of a benzaldehyde core. Key steps include:

- Etherification : Introduction of the pyrrolidinyl-ethoxy group via nucleophilic substitution, using reagents like 2-chloro-1-pyrrolidin-1-yl-ethanone under basic conditions (e.g., K₂CO₃ in DMF) .

- Aldehyde protection : Temporary protection of the aldehyde group (e.g., as an acetal) to prevent side reactions during etherification .

- Optimization : Yield (typically 60-75%) depends on solvent polarity (DMF > DMSO), temperature (60-80°C), and stoichiometric ratios (1:1.2 aldehyde:reagent). Continuous flow reactors may improve scalability .

Q. How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

- Analytical workflow :

- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet). Ethoxy groups appear as triplets (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Pyrrolidinyl protons show multiplets at δ 2.5–3.5 ppm .

- FTIR : Strong C=O stretch at ~1700 cm⁻¹ (ketone from pyrrolidinyl-ethoxy), aldehyde C=O at ~1720 cm⁻¹, and ether C-O at ~1250 cm⁻¹ .

- HRMS : Expected [M+H]⁺ at m/z 306.17 (calculated for C₁₆H₂₀NO₄) .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Hazard mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Spill management : Neutralize with sodium bisulfite (for aldehyde) and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde's LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Solvent effects : PCM models show THF or DCM enhance electrophilicity compared to polar aprotic solvents .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

- Root-cause analysis :

- Assay conditions : Variability may arise from buffer pH (optimal 7.4 vs. 6.8), DMSO concentration (>1% quenches activity), or enzyme source (recombinant vs. tissue-extracted) .

- Structural analogs : Compare with 3-ethoxy-4-isobutoxy-benzaldehyde () to isolate the role of the pyrrolidinyl-ethoxy group.

- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., known inhibitors) .

Q. How does this compound serve as a precursor in synthesizing macrocyclic ligands, and what design principles optimize metal-binding affinity?

- Synthetic application :

- Condensation reactions : React with polyamines (e.g., 1,2-diaminoethane) under reflux (EtOH, 12h) to form Schiff base macrocycles. Chelation sites are enhanced by the aldehyde's electron-withdrawing groups .

- Metal selectivity : DFT studies suggest higher affinity for Cu²⁺ (ΔG = -45 kcal/mol) vs. Zn²⁺ (ΔG = -32 kcal/mol) due to orbital compatibility .

- Characterization : Confirm macrocycle formation via MALDI-TOF and UV-Vis titration (λ shift at 250–300 nm upon metal binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.